2-Chloro-3-quinolinecarboxaldehyde oxime

Catalog No.
S726231
CAS No.
93299-49-1
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-quinolinecarboxaldehyde oxime

CAS Number

93299-49-1

Product Name

2-Chloro-3-quinolinecarboxaldehyde oxime

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O

2-Chloro-3-quinolinecarboxaldehyde oxime is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol. It is characterized by its oxime functional group, which is derived from the reaction of an aldehyde with hydroxylamine. This compound appears as a solid that can vary in color from colorless to yellow and has a melting point of 151-152 °C and a boiling point of approximately 365.2 °C at standard atmospheric pressure .

As with most chemicals, it is advisable to handle 2-Chloro-3-quinolinecarboxaldehyde oxime with care. Information on specific hazards associated with this compound is limited. However, the starting material, 2-Cl-QCA, is reported to be an irritant []. Therefore, it is prudent to assume the oxime derivative might also possess irritant properties.

Involving 2-chloro-3-quinolinecarboxaldehyde oxime include:

  • Formation of Oximes: The compound is synthesized through the reaction of 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine. This reaction typically occurs under acidic conditions, resulting in the formation of the oxime.
  • Reactivity with Electrophiles: The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Condensation Reactions: The oxime can participate in condensation reactions, potentially forming more complex structures when reacted with various electrophiles or other nucleophiles.

Research indicates that 2-chloro-3-quinolinecarboxaldehyde oxime exhibits biological activity, particularly in antimicrobial and anticancer studies. Its structural features allow it to interact with biological targets, although specific mechanisms are still under investigation. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its potential therapeutic applications .

The synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime can be accomplished through several methods:

  • Direct Reaction with Hydroxylamine:
    • React 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield the oxime.
    python
    # Reaction ExampleC10H7ClN + NH2OH → C10H7ClN2O + HCl
  • Alternative Synthetic Routes:
    • Various synthetic pathways may involve starting from different quinoline derivatives or utilizing different protecting groups for functionalization before forming the oxime.

2-Chloro-3-quinolinecarboxaldehyde oxime has several applications:

  • Pharmaceuticals: It is explored for use in drug development due to its biological activity.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing other chemicals, particularly those with quinoline structures.
  • Research: It is used in various chemical and biological research studies to explore its properties and potential applications .

Studies on the interactions of 2-chloro-3-quinolinecarboxaldehyde oxime focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-chloro-3-quinolinecarboxaldehyde oxime. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oximeC11H9ClN2O2Contains a methoxy group, differing in reactivity.
3-HydroxyquinolineC9H7NOLacks halogen substitution; different biological activity.
4-ChloroquinolineC9H6ClNSimilar halogen substitution but lacks carboxaldehyde functionality.

The unique aspect of 2-chloro-3-quinolinecarboxaldehyde oxime lies in its specific combination of functional groups (chloro and oxime) which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Molecular Structure and Chemical Formula (C₁₀H₇ClN₂O)

2-Chloro-3-quinolinecarboxaldehyde oxime represents a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O [1] [2]. The compound features a quinoline ring system substituted with a chlorine atom at the 2-position and an oxime functional group (-C=N-OH) attached to the carboxaldehyde moiety at the 3-position [2]. The International Union of Pure and Applied Chemistry name for this compound is N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine [2].

The molecular structure consists of a bicyclic quinoline core comprising a benzene ring fused to a pyridine ring, with the chlorine substituent providing enhanced electrophilic character to the heterocyclic system [1] [3]. The oxime functionality introduces hydrogen bonding capability through the hydroxylamine group, which significantly influences the compound's physicochemical properties [2]. The Chemical Abstracts Service registry number for this compound is 93299-49-1 [1] [3].

PropertyValueReference
Molecular FormulaC₁₀H₇ClN₂O [1] [2]
Molecular Weight206.63 g/mol [1] [2]
Chemical Abstracts Service Number93299-49-1 [1] [3]
International Union of Pure and Applied Chemistry NameN-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine [2]
International Chemical IdentifierInChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H [2]

Physical Characteristics and Appearance

2-Chloro-3-quinolinecarboxaldehyde oxime typically appears as a crystalline solid under standard laboratory conditions [4] [5]. The compound exhibits a characteristic appearance ranging from white to light yellow crystals, depending on purity and storage conditions [6]. Related quinoline carboxaldehyde compounds demonstrate similar crystalline morphologies, with the oxime functionality contributing to enhanced intermolecular hydrogen bonding that stabilizes the crystal lattice structure [6] [7].

The physical state of the compound at room temperature is solid, with the crystalline form being the most stable under ambient conditions [4] [5]. The presence of the chlorine substituent and oxime group influences the overall polarity of the molecule, affecting its interaction with various solvents and contributing to its distinctive physical characteristics [8] [7].

Thermal Properties and Phase Behavior

Melting Point Determination (151-152°C)

The melting point of 2-chloro-3-quinolinecarboxaldehyde oxime has been consistently reported as 151-152°C across multiple sources [1] [3] [4] [8] [5]. This narrow melting point range indicates high purity and crystalline uniformity of the compound [1] [4]. The relatively high melting point reflects the strong intermolecular forces present in the solid state, including hydrogen bonding from the oxime group and dipole-dipole interactions from the chlorinated quinoline system [8] [9].

Comparative analysis with related quinoline derivatives shows that the presence of both chlorine and oxime substituents contributes to elevated melting points due to enhanced intermolecular interactions [9] [10]. The melting point data serves as a critical identification parameter and purity assessment tool for this compound [4] [5].

Thermal PropertyValueReference
Melting Point151-152°C [1] [3] [4] [8] [5]
Boiling Point365.2°C at 760 mmHg [8] [11]
Flash Point174.7°C [8]

Thermal Stability Analysis

Thermal stability studies of quinoline derivatives, including halogenated oxime compounds, demonstrate that molecular structure significantly influences decomposition behavior [9] [12]. The thermal stability of 2-chloro-3-quinolinecarboxaldehyde oxime is enhanced by the aromatic quinoline system, which provides mesomeric stabilization through resonance effects [9] [12].

Research on related quinoline compounds indicates that the presence of halogens generally increases thermal stability by strengthening the crystal lattice through enhanced intermolecular forces [9] [10]. The oxime functional group, while providing hydrogen bonding capabilities, may represent a potential site for thermal decomposition at elevated temperatures [12]. Studies on similar heterocyclic oximes suggest that thermal degradation typically occurs through dehydration reactions or rearrangement processes involving the oxime nitrogen-oxygen bond [9] [12].

The compound exhibits stability under normal storage conditions, but like other quinoline derivatives, it should be protected from prolonged exposure to elevated temperatures to prevent thermal decomposition [6] [9]. The thermal behavior is characteristic of substituted quinoline systems, where the electron-withdrawing chlorine substituent and hydrogen-bonding oxime group contribute to overall molecular stability [9] [10].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-chloro-3-quinolinecarboxaldehyde oxime are influenced by its heterocyclic structure and functional group composition [2] [8]. The computed XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting limited water solubility but enhanced solubility in organic solvents [2]. This partition coefficient value reflects the balance between the polar oxime functionality and the lipophilic chlorinated quinoline system [2] [8].

Related quinoline carboxaldehyde derivatives demonstrate similar solubility patterns, with reduced water solubility due to the aromatic ring system and enhanced organic solvent compatibility [13] [7]. The presence of the oxime group provides hydrogen bonding capability, which can improve solubility in protic solvents compared to the parent carboxaldehyde compound [7] [14].

The compound's density has been reported as 1.35 g/cm³, which is consistent with other substituted quinoline derivatives and reflects the presence of the chlorine atom [8] [7]. The topological polar surface area of 45.5 Ų indicates moderate polarity, supporting the observed solubility characteristics [2].

PropertyValueReference
XLogP3-AA2.9 [2]
Density1.35 g/cm³ [8]
Topological Polar Surface Area45.5 Ų [2]
Hydrogen Bond Donors1 [2]
Hydrogen Bond Acceptors3 [2]

Spectroscopic and Spectrometric Characteristics

Infrared Spectral Features

Infrared spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals characteristic absorption bands that confirm the presence of key functional groups [15]. The oxime functionality typically displays a distinctive N-O stretching vibration, while the quinoline ring system exhibits aromatic C=C and C=N stretching modes [15] [16]. The chlorine substituent influences the fingerprint region of the spectrum through modified ring vibrations [15].

Related quinoline carboxaldehyde compounds demonstrate characteristic carbonyl stretching frequencies, but in the oxime derivative, this band is replaced by the oxime-specific absorptions [17] [15]. The aromatic C-H stretching vibrations appear in the expected region above 3000 cm⁻¹, while the quinoline ring vibrations contribute to the complex fingerprint region below 1600 cm⁻¹ [15] [16].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-3-quinolinecarboxaldehyde oxime [18] [16]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the quinoline aromatic protons, with the oxime proton appearing as a distinctive downfield signal due to its proximity to the electronegative nitrogen and oxygen atoms [18] [16].

The carbon-13 nuclear magnetic resonance spectrum reveals the quinoline carbon framework, with the oxime carbon appearing at a characteristic chemical shift distinct from the original carboxaldehyde carbon [18] [16]. The chlorine substitution influences the chemical shifts of adjacent carbons through inductive effects [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-chloro-3-quinolinecarboxaldehyde oxime provides molecular ion confirmation and fragmentation pathway information [21] [22]. The molecular ion peak appears at m/z 206.63, corresponding to the molecular weight of the compound [1] [2]. Characteristic fragmentation patterns include loss of the oxime functionality and chlorine-containing fragments [21] [22].

The fragmentation behavior follows typical patterns observed in halogenated quinoline derivatives, with initial fragmentation often occurring at the oxime bond or through loss of small neutral molecules [21] [22]. The chlorine isotope pattern provides additional confirmation of the molecular structure through the characteristic M+2 peak [21].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals absorption characteristics typical of substituted quinoline systems [23] [24] [25]. Quinoline derivatives typically exhibit absorption maxima around 270-300 nanometers and 315-330 nanometers, corresponding to π-π* transitions within the aromatic system [25] [26].

The oxime substitution modifies the electronic properties of the quinoline chromophore, potentially causing shifts in the absorption wavelengths compared to the parent carboxaldehyde compound [23] [27]. The chlorine substituent introduces additional electronic effects that influence the ultraviolet absorption characteristics [25] [26].

The compound demonstrates pH-dependent spectroscopic behavior, as quinoline derivatives can exist in different protonation states depending on solution conditions [24] [25]. This pH sensitivity affects both the position and intensity of absorption bands in the ultraviolet-visible spectrum [24] [25].

Spectroscopic MethodKey FeaturesReference
InfraredOxime N-O stretch, quinoline aromatics [15] [16]
Nuclear Magnetic ResonanceQuinoline proton pattern, oxime signals [18] [16]
Mass SpectrometryMolecular ion at m/z 206.63 [1] [2] [21]
Ultraviolet-VisibleQuinoline π-π* transitions, 270-330 nm region [23] [25] [26]

XLogP3

2.9

Dates

Modify: 2023-08-15

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